3a-(methoxymethyl)octahydro-1H-isoindole
Description
Properties
IUPAC Name |
7a-(methoxymethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-12-8-10-5-3-2-4-9(10)6-11-7-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVNSTXPLGCNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound is known to be soluble in polar solvents such as water, ethanol, and methanol, which could potentially influence its bioavailability.
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities .
Action Environment
The compound is known to be stable under normal laboratory conditions.
Biological Activity
3a-(Methoxymethyl)octahydro-1H-isoindole is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- IUPAC Name : 2-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]acetic acid
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication through interaction with viral enzymes. Its isoindole structure allows for potential binding to viral receptors, which could block the entry or replication of viruses.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. It is hypothesized that it modulates signaling pathways involved in inflammatory responses.
- Anticancer Activity : Some derivatives of isoindole compounds have demonstrated cytotoxic effects on cancer cell lines. The specific mechanism involves inducing apoptosis and disrupting cell cycle progression.
The biological activity of this compound is thought to involve:
- Receptor Interaction : Binding to specific receptors may modulate various biological pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in disease processes, particularly in viral infections and cancer.
Case Studies and Research Findings
Several studies have explored the biological activity of isoindole derivatives, including this compound:
Comparison with Similar Compounds
The biological activity of this compound can be compared to other isoindole derivatives:
Scientific Research Applications
Antiviral Properties
One of the prominent applications of 3a-(methoxymethyl)octahydro-1H-isoindole is in the development of antiviral compounds. Research indicates that derivatives of isoindole structures exhibit significant antiviral activity. A patent (US8575135B2) highlights the potential of compounds similar to this compound in treating viral infections, suggesting that modifications to this basic structure can enhance efficacy against specific viruses .
Polymer Chemistry
The compound's structural attributes allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. For instance, research has demonstrated that integrating isoindole units into polyamide structures results in improved tensile strength and resistance to thermal degradation.
| Property | Polymer without Isoindole | Polymer with Isoindole |
|---|---|---|
| Tensile Strength (MPa) | 50 | 70 |
| Thermal Decomposition (°C) | 300 | 350 |
This table illustrates the enhancement in properties when isoindole derivatives are incorporated into polymer formulations.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Skeleton and Substituent Effects
3a-(Methoxymethyl)octahydro-1H-isoindole vs. l-Hydroxy-3-oxo-1H,3H-isoindoles :
The isoindole derivatives reported in feature a partially unsaturated core with hydroxy and oxo substituents, leading to higher polarity and melting points (236–272°C) compared to the fully saturated octahydro-1H-isoindole system. The methoxymethyl group in the target compound likely reduces crystallinity, as seen in methoxy-substituted indoles (e.g., compounds 10 and 11 in ), which are isolated as foams rather than crystalline solids .- Comparison with Indole Derivatives: Indole analogs such as 7-Chloro-3-methyl-1H-indole-2-carboxylic acid () exhibit planar aromatic cores, contrasting with the non-aromatic, chair-conformation preferences of octahydro-1H-isoindole. This difference impacts electronic properties; for example, isoindole derivatives often show reduced π-π stacking interactions but improved stability under acidic conditions .
Catalyst and Solvent Effects
Reaction optimization data for indole derivatives () highlights iodine (I₂) as a superior catalyst for electrophilic substitutions, achieving yields up to 98% at 40°C in acetonitrile. By contrast, isoindole syntheses () rely on classical condensation methods with lower yields (48–71%) and higher temperatures (e.g., ethanol reflux). The methoxymethyl group’s introduction may require protective strategies, as seen in , where methoxymethyl-substituted indoles are synthesized via multi-step sequences with ~70% yields .
Physicochemical Properties
Melting Points and Solubility
- Isoindole derivatives with polar substituents (e.g., hydroxy, oxo) exhibit high melting points (>190°C), whereas methoxymethyl groups reduce crystallinity. For example, compound 10 in is isolated as a foam, suggesting similar behavior for this compound .
- The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., CDCl₃), as evidenced by ¹³C NMR data in , where methoxy-substituted indoles show resolved peaks for CH₂ and aromatic carbons .
Spectroscopic Data Analysis
¹³C NMR Signatures
- Methoxymethyl Group : In , the methoxymethyl CH₂ resonates at δ 47.45 ppm, while the methoxy carbon in appears at δ 55–60 ppm. These shifts are critical for distinguishing substitution patterns in isoindole vs. indole systems .
- Aromatic vs. Saturated Cores : The octahydro-1H-isoindole core lacks the deshielded aromatic carbons (δ 116–136 ppm) observed in indoles (), instead showing signals for cyclohexane-like carbons (δ 20–50 ppm) .
Preparation Methods
Starting Materials and General Conditions
- Starting materials often include tetrahydro-isoindole-1,3-dione derivatives or cyclohexadiene derivatives.
- Common solvents: dichloromethane (DCM), acetone, methanol.
- Catalysts and reagents: potassium permanganate (KMnO4), magnesium sulfate (MgSO4), acetyl chloride, sulfuric acid (H2SO4), ammonium chloride (NH4Cl), sodium azide (NaN3), palladium catalysts for asymmetric reactions.
- Temperature control is crucial, with reactions often conducted at low temperatures (e.g., –5 °C) or reflux depending on the step.
Oxidative Functionalization and Acetylation
A representative method involves oxidation of tetrahydro-isoindole-1,3-dione derivatives with KMnO4 in the presence of MgSO4 at –5 °C, followed by acetylation with acetyl chloride to introduce acetoxy substituents:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | KMnO4 (3 eq), MgSO4 (3 eq), water, acetone, –5 °C, 36 h | Dihydroxy-hexahydro-isoindole intermediate |
| 2 | Acetyl chloride, DCM, room temperature, 12 h | Acetoxy-substituted octahydro-isoindole |
This method yields diacetoxy or acetoxy derivatives that can be further transformed.
Methoxylation via Acid-Catalyzed Reaction
Methoxymethyl substitution at the 3a position can be achieved by treating oxireno-fused isoindole-dione intermediates with methanol and catalytic sulfuric acid at room temperature, followed by neutralization and purification:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Oxireno-isoindole-dione, MeOH, catalytic H2SO4, room temp, 18 h | Methoxylated intermediate |
| 2 | Neutralization with NaHCO3, filtration, solvent removal | Purified methoxymethyl derivative |
This approach provides a direct route to the methoxymethyl functionality on the isoindole scaffold.
Palladium-Catalyzed Asymmetric Synthesis
An advanced enantioselective synthesis involves palladium-catalyzed asymmetric desymmetrization of cyclohexadiene derivatives to build the octahydro-1H-isoindole framework with high stereocontrol:
- The reaction uses Pd catalysts with chiral ligands.
- Substrates are prepared via multi-step reactions involving benzoic acid derivatives, ethylenediamine, and lithium metal.
- The process includes reflux, bromination (NBS, TsOH), and flash chromatography purification.
- Enantiomeric excess is determined by chiral HPLC.
- Structural confirmation by NMR (1H, 13C), mass spectrometry, and X-ray diffraction.
This method provides a stereoselective route to substituted octahydro-isoindoles, including methoxymethyl derivatives, with detailed characterization protocols.
Summary Table of Preparation Methods
Research Findings and Notes
- The oxidation and acetylation steps are sensitive to temperature and reagent stoichiometry to prevent overoxidation or side reactions.
- Methoxymethylation via acid catalysis requires careful control of acid concentration and reaction time to avoid ring opening or decomposition.
- Azide chemistry provides a useful handle for further functionalization but requires safe handling due to potential explosiveness.
- Palladium-catalyzed asymmetric methods offer precise stereochemical control, essential for biological activity and pharmaceutical applications.
- Purification typically involves flash chromatography using petroleum ether/ethyl acetate gradients, and characterization by NMR and mass spectrometry confirms the structure and purity.
- The synthetic routes are adaptable to introduce various substituents on the isoindole core, allowing structural diversification.
Q & A
Q. What are the optimal synthetic routes for 3a-(methoxymethyl)octahydro-1H-isoindole, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Step 1 : Begin with nucleophilic substitution or cycloaddition reactions using precursors like methoxymethyl-substituted amines or indole derivatives. For example, adapt methods from analogous isoindole syntheses, such as triflate salt intermediates (e.g., 3-methoxy-1H-isoindole triflates) reacted with methoxymethylating agents under inert conditions .
- Step 2 : Optimize catalysts and temperatures using Design of Experiments (DoE). For instance, iodine (10 mol%) in acetonitrile at 40°C achieves >95% yield in related indole alkylation reactions, as demonstrated in electrophilic substitution studies .
- Step 3 : Monitor reaction progress via TLC or HPLC, and purify using column chromatography or crystallization.
Q. How can the structural and stereochemical properties of this compound be rigorously characterized?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve stereochemistry at the 3a position. SHELX’s robustness in small-molecule crystallography makes it ideal for confirming octahydro-isoindole conformers .
- Spectroscopy : Assign NMR signals using - COSY and -HSQC, referencing spectral data from structurally similar compounds (e.g., 3-methoxy-1H-isoindole derivatives ). IR can confirm methoxymethyl C-O stretches (~1100 cm).
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Storage : Store under argon at -20°C in amber vials to prevent oxidation of the methoxymethyl group. Hydrochloride salt formation (e.g., analogous to 3a-trifluoromethyl-octahydro-isoindole HCl ) enhances stability for long-term storage.
- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products, such as demethylated or ring-opened byproducts.
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of catalysts in this compound synthesis?
Methodological Answer:
- Kinetic Profiling : Compare reaction rates under varying catalysts (e.g., I, FeCl, AlCl) using in situ IR or -NMR. For example, iodine’s electrophilic activation of indole precursors is critical for high yields in similar systems .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian or ORCA) to map energy barriers for methoxymethyl group transfer, referencing transition states in analogous isoindole syntheses .
Q. How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
Methodological Answer:
- Critical Analysis : Replicate conflicting studies while controlling variables (e.g., solvent purity, moisture levels). For example, trace water in acetonitrile may explain yield discrepancies in iodine-catalyzed reactions .
- Theoretical Alignment : Reconcile results with conceptual frameworks (e.g., Baldwin’s rules for cyclization stereochemistry) to identify overlooked stereoelectronic effects .
Q. What computational strategies predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen derivatives against targets like serotonin receptors, leveraging isoindole’s structural similarity to bioactive indoles .
- QSAR Modeling : Train models on datasets of octahydro-isoindole analogs to correlate substituents (e.g., methoxymethyl vs. trifluoromethyl ) with pharmacokinetic parameters like LogP and BBB permeability.
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs for neurological targets?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with substituents at the 1H position (e.g., halogen, alkyl) and assess binding affinity via radioligand assays.
- In Vitro Assays : Test inhibition of monoamine oxidases (MAOs) or serotonin reuptake transporters, comparing results to known isoindole-based inhibitors .
Methodological Framework for Data Interpretation
- Theoretical Linkage : Anchor experiments to established theories (e.g., frontier molecular orbital theory for reaction mechanisms ) to ensure findings align with broader scientific principles .
- Contradiction Protocol : Use triangulation (e.g., crystallography, spectroscopy, computation) to validate anomalous results and minimize bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
